molecular formula C₂₀H₂₅Br ClNO ₄ B1140403 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione CAS No. 467235-26-3

3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione

Cat. No.: B1140403
CAS No.: 467235-26-3
M. Wt: 458.77
InChI Key:
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Description

3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₅Br ClNO ₄ and its molecular weight is 458.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The synthesis of oxazine derivatives, including those with bromomethyl groups and chlorophenoxyl substitutions, involves strategies that capitalize on the inherent reactivity of these moieties. These methods might include cyclization reactions, halogenation, and coupling reactions which are fundamental in the synthesis of complex heterocyclic compounds. These synthetic strategies are crucial for developing pharmacologically active compounds, dyes, and materials with specific optical properties (Sainsbury, 1991; Grzybowski & Gryko, 2015).

Biological Activities

Compounds structurally similar to 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione, such as oxazine and benzoxazine derivatives, exhibit a broad range of biological activities. These include antibacterial, antituberculous, antimycotic, anthelmintic, and anti-inflammatory properties. The variability in biological activity is attributed to the structural versatility of these compounds, allowing for targeted modifications to enhance or modify their bioactivity (Waisser & Kubicová, 1993).

Environmental and Material Applications

The incorporation of bromomethyl and chlorophenoxyl groups into heterocyclic frameworks such as oxazines may also influence the material properties of these compounds, making them suitable for applications in flame retardants and polymers. Novel brominated flame retardants, which could be structurally related to the compound , have been studied for their occurrence in various environments and consumer products, underscoring the importance of understanding their environmental fate and potential risks (Zuiderveen, Slootweg, & de Boer, 2020).

Properties

IUPAC Name

(3S,8aS)-3-(bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO4/c21-14-20(19(25)23-12-5-6-17(23)18(24)27-20)11-3-1-2-4-13-26-16-9-7-15(22)8-10-16/h7-10,17H,1-6,11-14H2/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEVAFQIMLAROP-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)O[C@](C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.